Lead chloride

Catalog No.
S575066
CAS No.
7758-95-4
M.F
Cl2Pb
M. Wt
278 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead chloride

CAS Number

7758-95-4

Product Name

Lead chloride

IUPAC Name

lead(2+);dichloride

Molecular Formula

Cl2Pb

Molecular Weight

278 g/mol

InChI

InChI=1S/2ClH.Pb/h2*1H;/q;;+2/p-2

InChI Key

HWSZZLVAJGOAAY-UHFFFAOYSA-L

SMILES

Cl[Pb]Cl

Solubility

Slightly sol in dilute HCl and ammonia; insoluble in alcohol
Soluble in 93 parts cold water, 30 parts boiling water; readily soluble in solution of ammonium chloride, ammonium nitrate, alkali hydroxide; slowly soluble in glycerol
In water: 0.673 g/100 mL water at 0 °C; 0.99 g/100 mL water at 20 °C; 3.34 g/100 mL water at 100 °C

Synonyms

lead chloride, lead chloride, (35)lead, 1-(37)chlorine-labeled, lead chloride, (35)lead-labeled, lead chloride, (37)lead-labeled, PbCl2

Canonical SMILES

[Cl-].[Cl-].[Pb+2]

Synthesis of other lead compounds

Lead(II) chloride is a versatile starting material for the synthesis of various other lead compounds required in research. For instance, it can be reacted with sodium sulfide (Na₂S) to produce lead(II) sulfide (PbS), a semiconductor material used in photodetectors and solar cells . Additionally, it can be used to prepare lead(II) iodide (PbI₂), another important semiconductor material with applications in optoelectronics .

As a reference material for analytical techniques

Due to its well-defined properties, lead(II) chloride is often employed as a reference material in various analytical techniques. For example, it can be used in X-ray diffraction (XRD) analysis to identify unknown crystalline phases or determine the crystal structure of other lead-based materials . Similarly, it can be used as a standard in X-ray fluorescence (XRF) spectroscopy for calibrating the instrument and quantifying lead content in environmental samples .

Studies on lead behavior in the environment

Lead(II) chloride can be utilized in controlled laboratory experiments to understand the behavior of lead in the environment. Researchers can investigate factors like lead solubility, adsorption onto soil particles, and its interaction with other environmental contaminants . These studies provide valuable insights into the potential environmental risks associated with lead contamination.

Lead chloride, with the chemical formula Lead(II) chloride (PbCl₂), is an inorganic compound that appears as a white solid at room temperature. It is poorly soluble in water, with a solubility of approximately 0.673 g/100 mL at 0 °C, which increases to about 3.34 g/100 mL at 100 °C . The compound can also be found naturally in the mineral form known as cotunnite. Lead chloride is recognized for its role as a significant lead-based reagent in various

  • Lead chloride is a toxic compound due to the presence of lead []. Inhalation, ingestion, or skin contact can lead to lead poisoning [].
  • Important Safety Note: Lead compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established safety protocols [].

  • Precipitation Reaction: Lead(II) chloride precipitates when chloride ions are added to solutions containing lead(II) ions. For example:
    Pb NO3 2(aq)+2NaCl(aq)PbCl2(s)+2NaNO3(aq)\text{Pb NO}_3\text{ }_2(aq)+2\text{NaCl}(aq)\rightarrow \text{PbCl}_2(s)+2\text{NaNO}_3(aq)
  • Formation of Soluble Complexes: When excess chloride ions are introduced, lead chloride can form soluble complex ions:
    PbCl2(s)+2Cl[PbCl4]2(aq)\text{PbCl}_2(s)+2\text{Cl}^-\rightarrow [\text{PbCl}_4]^{2-}(aq)
  • Reactions with Other Compounds: Lead chloride reacts with sodium nitrite to produce lead oxide:
    PbCl2+3NaNO2PbO+NaNO3+2NO+2NaCl\text{PbCl}_2+3\text{NaNO}_2\rightarrow \text{PbO}+\text{NaNO}_3+2\text{NO}+2\text{NaCl}

These reactions illustrate the compound's versatility in forming various products depending on the conditions and reactants used.

Lead chloride is classified as highly toxic due to its lead content, which can cause lead poisoning upon exposure. Symptoms of lead poisoning may include abdominal pain, neurological impairment, and developmental issues in children. The compound's toxicity necessitates careful handling and disposal practices to prevent environmental contamination and human exposure .

Lead chloride can be synthesized through several methods:

  • Precipitation from Aqueous Solutions: By adding soluble chloride sources (like hydrochloric acid or sodium chloride) to aqueous solutions of lead(II) salts, such as lead(II) nitrate or lead(II) acetate.

    Example reaction:
    Pb CH3COO 2(aq)+2HCl(aq)PbCl2(s)+2CH3COOH(aq)\text{Pb CH}_3\text{COO }_2(aq)+2\text{HCl}(aq)\rightarrow \text{PbCl}_2(s)+2\text{CH}_3\text{COOH}(aq)
  • Direct Reaction with Chlorine Gas: Lead metal reacts directly with chlorine gas to form lead chloride:
    Pb+Cl2PbCl2\text{Pb}+\text{Cl}_2\rightarrow \text{PbCl}_2
  • From Lead Oxides: Treatment of lead oxides (such as lead(IV) oxide or lead(II) oxide) with hydrochloric acid also yields lead chloride:
    • For lead(IV) oxide:
      PbO2+4HClPbCl2+Cl2+2H2O\text{PbO}_2+4\text{HCl}\rightarrow \text{PbCl}_2+\text{Cl}_2+2\text{H}_2\text{O}

These methods highlight the compound's accessibility through various chemical processes.

Lead chloride has several applications across different fields:

  • Chemical Synthesis: It serves as a precursor for synthesizing organometallic compounds, such as plumbocenes.
  • Pigment Production: Historically, it has been used in making white paint (Patteson's white lead).
  • Analytical Chemistry: It is utilized in qualitative analysis for detecting lead ions in solutions.
  • Catalysis: Lead chloride can act as a catalyst in certain organic reactions.

Research into the interactions of lead chloride has primarily focused on its reactivity with other compounds and its toxicological profile. Studies indicate that exposure to lead compounds can have significant health impacts, particularly on neurological development in children. Investigations into the environmental effects of lead chloride have also shown that it can contaminate water supplies and soil, leading to broader ecological consequences .

Several compounds share similarities with lead chloride, particularly in terms of structure and reactivity. Here are some notable comparisons:

Compound NameChemical FormulaSolubility in WaterToxicity Level
Lead(II) iodidePbI₂Slightly solubleHigh
Lead(II) bromidePbBr₂Slightly solubleHigh
Mercury(II) chlorideHgCl₂SolubleVery High
Cadmium(II) chlorideCdCl₂SolubleHigh

Uniqueness of Lead Chloride:

  • Unlike mercury(II) chloride and cadmium(II) chloride, which are more soluble in water, lead chloride's low solubility makes it distinct in precipitation reactions.
  • Its ability to form complex ions with additional chlorides sets it apart from other heavy metal chlorides.

This comprehensive overview underscores the importance of understanding the properties, reactions, and implications of using lead chloride in various applications while considering its health risks and environmental impact.

Novel Solvothermal and Precipitation Approaches for Nanocrystal Synthesis

Solvothermal methods enable precise control over nanocrystal morphology and composition. A solvothermal approach using cesium oleate and lead halide precursors produces all-inorganic CsPbX₃ nanocrystals (X = Cl, Br, I) with tunable shapes (e.g., nanocubes, nanowires) and photoluminescence (PL) properties. For example, CsPbCl₃ nanoplates synthesized via solvothermal reactions exhibit thicknesses as low as 4.2 nm, achieving quantum confinement effects.

Key Parameters for Solvothermal Synthesis

PrecursorsReaction ConditionsMorphologyApplications
Cs-oleate, PbCl₂200°C, 6–24 hoursNanoplates (4.2 nm)Quantum confinement
Cs-oleate, PbBr₂170°C, 1–2 hoursCubic nanocrystalsOptoelectronics
Cs-oleate, PbI₂165°C, 1–2 hoursCubic nanocrystalsSolar cells

Anti-solvent precipitation, another method, uses diffusion-controlled systems to produce water-soluble NaCl nanocrystals (20–50 nm) with cubic or spherical shapes. This technique’s scalability makes it suitable for industrial applications.

Role of Excess Lead Chloride in Colloidal Quantum Dot Fabrication

Excess PbCl₂ in PbS nanocrystal synthesis forms a PbClₓ shell, altering surface chemistry and stability. Small-angle neutron scattering (SANS) reveals a monolayer PbCl₂ shell (~0.3 nm) on PbS cores, enhancing colloidal stability and photoluminescence quantum yields (PLQYs). This shell acts as a ligand-like layer, enabling ligand exchange and integration into perovskite-like structures.

Impact of PbCl₂ on PbS Nanocrystals

PropertyTraditional PbS NCsPbS-eCl NCs
Surface PassivationOleate/oleylamineOleylammonium/PbCl₂
StabilityModerateHigh (months in air)
PLQY~50%Up to 92%
Ligand ExchangeLimitedPerovskite-compatible

Mechanochemical Synthesis Routes for Industrial-Scale Production

Mechanochemical methods eliminate solvents, enabling scalable production. For Mn-doped CsPbCl₃ nanocrystals, a solvent-free approach using PbCl₂, CsCl, and MnCl₂ yields quantum dots (QDs) and nanoplatelets (NPLs) with tunable Mn²⁺ incorporation. This method’s simplicity and reproducibility make it viable for large-scale synthesis.

Mechanochemical Synthesis Parameters

MaterialPrecursorsProcess TimeMorphology
CsPbCl₃ QDsPbCl₂, CsCl, oleic acid30 minutesSpherical (7–10 nm)
CsPbCl₃ NPLsPbCl₂, CsCl, oleylamine60 minutesThin plates (2–5 nm)

Optimization of Lead Chloride Precursors in Perovskite Formation

PbCl₂’s role in perovskite synthesis extends beyond acting as a precursor. In benzoyl halide-based routes, PbCl₂ stabilizes CsPbX₃ surfaces by replacing Cs⁺ with oleylammonium ions, enhancing phase stability and PLQYs. For example, CsPbI₃ synthesized via this method retains the cubic α-phase for weeks in air.

PbCl₂’s Role in Perovskite Synthesis

ApplicationMechanismOutcome
Surface PassivationForms PbClₓ shell on CsPbX₃Improved stability and PLQY
Phase ControlPrevents non-cubic polymorphsα-Cubic CsPbI₃ retention
Ligand BindingAlkylammonium replaces Cs⁺Enhanced solubility in non-polar solvents

Adsorption Mechanisms in Heavy Metal Contaminated Soil Systems

Lead chloride exhibits complex adsorption behaviors in contaminated soil systems through multiple mechanisms that depend on soil properties, pH conditions, and chloride concentrations [9]. Variable charge soils demonstrate significant differences in lead adsorption capacities, with Arenaceous rock-derived soils achieving maximum adsorption values of 52.6 millimoles per kilogram compared to 29.9 millimoles per kilogram for Quaternary red earth soils [9]. The adsorption process follows Langmuir equation parameters with correlation coefficients of 0.98 for both soil types, indicating strong predictive capability for lead retention modeling [9].

Chloride enhancement mechanisms play a crucial role in lead mobility within soil systems [27]. Acidification to pH values between 2.5 and 3.0 combined with chloride treatment achieves lead extraction efficiencies of 77% with hydrochloric acid and 66% with ferric chloride [27]. The formation of soluble lead chloride complexes increases metal solubility through chemical bonding with chloride ions, facilitating displacement from contaminated surface layers [27]. Ion exchange processes occur when lead ions replace exchangeable cations such as calcium, magnesium, sodium, and potassium in soil matrices [9].

Surface complexation represents another primary mechanism where lead species interact with soil mineral surfaces [9]. The reaction can be described by the general equation: soil hydroxyl groups plus lead ions forming surface-metal complexes while releasing hydrogen ions [9]. pH depression during lead adsorption reaches up to 1.21 units in some soil types, confirming the release of hydrogen and aluminum ions during the process [9].

Soil TypeLead Adsorption Capacity (mmol/kg)pH RangeChloride Enhancement FactorPrimary Mechanism
Variable charge soils (Guelph loam)52.62.5-3.077% extraction with HClChloride complex formation
Variable charge soils (Maryhill loam)29.92.5-3.066% extraction with FeCl3Chloride complex formation
Clay low compressibility soilN/A6.6-3.2Enhanced sorption with FeCl3Ion exchange
Arenaceous rock derived soil52.62.5-3.080% adsorption at 12,500 mg/kgSurface adsorption
Quaternary red earths soil29.92.5-3.043% adsorption at 12,500 mg/kgSurface adsorption

Biochar-Based Composites for Lead Immobilization

Biochar-supported phosphate systems demonstrate exceptional lead immobilization capabilities in contaminated soil environments [10]. Douglas fir biochar treated with anhydrous calcium chloride and potassium dihydrogen phosphate achieves 99.7% lead immobilization efficiency, reducing extractable lead concentrations from 96.08 milligrams per liter to 0.3 milligrams per liter [10]. The immobilization mechanism operates through hydroxyapatite dissolution embedded within the biochar matrix during modification, followed by precipitation of insoluble lead phosphate compounds at pH values below 7 [10].

Iron-manganese modified biochar presents an alternative approach for simultaneous heavy metal immobilization [28]. This composite material achieves 57% lead immobilization efficiency while also addressing cadmium and arsenic contamination through multiple mechanisms including surface complexation, precipitation, and co-precipitation processes [28]. The enhanced performance results from increased free iron oxides that react with dissolved metals to form stable precipitates [28].

Feedstock selection significantly influences biochar performance for lead immobilization [12]. Vegetable waste biochar, pine cone biochar, and palm kernel shell biochar demonstrate varying effectiveness depending on pyrolysis temperature and production conditions [12]. Biochars produced under carbon dioxide atmospheres show enhanced lead immobilization compared to nitrogen-produced materials due to surface siloxane formation [12]. Application rates of 2.5% to 5% by weight prove effective for soil treatment protocols [10] [12].

The residual lead fraction in contaminated soils increases by 20.9% following biochar-supported phosphate amendment, indicating successful conversion of bioavailable lead forms to stable, immobilized phases [10]. This transformation reduces lead mobility and bioavailability while minimizing potential for groundwater contamination through leaching processes [10].

Biochar TypeLead Immobilization Efficiency (%)Application Rate (% w/w)MechanismFinal Lead Concentration (mg/L)pH Effect
Douglas fir biochar-supported phosphate99.75.0Hydroxyapatite dissolution and precipitation0.3< 7 optimal
Iron-manganese modified biochar57N/ASurface complexation and precipitationN/AIncreased alkalinity
Vegetable waste biocharN/A5.0Physical encapsulationN/AVariable
Pine cone biocharN/A2.5Physical encapsulationN/AVariable
Palm kernel shell biocharN/A5.0Physical encapsulationN/AVariable

Chloride-Mediated Mobilization in Groundwater Systems

Chloride concentrations significantly influence lead mobilization patterns in groundwater aquifer systems [31]. Principal artesian aquifers experiencing chloride contamination demonstrate lead concentration increases up to 1,540 milligrams per liter in upper water-bearing zones, with contamination migration rates reaching 350 feet per year toward pumping centers [31]. Brackish water zones containing chloride concentrations exceeding 2,150 milligrams per liter serve as primary sources for lead mobilization through formation of stable lead-chloride complexes [31].

Geochemical modeling reveals that approximately 33% of untreated groundwater samples exhibit lead solubility potential values greater than 15 micrograms per liter due to chloride interactions [25]. High lead solubility potential conditions, affecting 5% of groundwater samples with values above 300 micrograms per liter, occur predominantly in eastern and southeastern regions where acidic conditions and low alkalinity promote lead-chloride complex formation [25]. The relationship between chloride concentration and lead mobilization demonstrates strong negative correlations with pH and positive correlations with ionic strength [25].

Domestic groundwater wells constructed with metal casings show higher lead detection frequencies compared to monitoring wells with plastic casings, indicating infrastructure-related lead contamination enhanced by chloride presence [25]. Municipal groundwater systems maintain regulatory chloride limits of 350 milligrams per liter for irrigation water to prevent excessive metal mobilization [7]. Industrial contaminated aquifers require specialized treatment approaches due to complex chloride-metal interactions affecting multiple contaminant species [31].

Hydraulic factors influence chloride-mediated lead transport through aquifer systems [17]. Vertical migration from near-surface contamination through vadose zones to underlying water tables occurs when chloride concentrations exceed buffering capacity [17]. Safe distances for potable water abstraction extend to 400 meters from contamination sources based on mathematical modeling of lead-chloride transport dynamics [17].

System TypeChloride Concentration (mg/L)Lead Mobilization FactorMigration Rate (feet/year)Depth Range (feet)Treatment Approach
Principal artesian aquifer15402.1 times baseline350Upper water-bearing zoneInterceptor wells
Brackish water zone2150Enhanced complex formationVariable1050-1350Relief wells
Domestic groundwater wells< 250pH dependentN/AVariablepH adjustment
Industrial contaminated aquiferVariableComplex formation400VariablePermeable reactive barriers
Municipal groundwater system350 (irrigation limit)Regulatory thresholdN/AVariableSource control

Soil Leaching Dynamics and Permeable Reactive Barriers

Permeable reactive barrier technology demonstrates effectiveness for lead remediation through various reactive media compositions [14] [16]. Carbonized food waste barriers achieve 87% lead removal efficiency when operating at pH ranges between 2.5 and 3.0 with barrier thicknesses of 1.0 centimeter [14]. Treatment duration of 8 days under electrokinetic conditions with acetic acid enhancement produces significant lead concentration reductions from initial contamination levels [14].

Wine-processing waste sludge serves as effective permeable reactive barrier material for multiple heavy metal removal including lead, copper, and zinc [19]. The barrier successfully prevents contaminant dispersal with concentrations declining below control standard levels in pore water behind the barrier [19]. However, competitive adsorption effects influence barrier performance when multiple metals are present simultaneously [19].

Zero-valent iron reactive media operates effectively in pH ranges between 6.5 and 8.0 for lead immobilization [16]. Modified zeolite treated with cetyltrimethylammonium bromide achieves 66.27% lead removal efficiency with 71.29% leaching efficiency under optimized conditions [16]. Iron-manganese composite materials provide 57% lead removal while simultaneously addressing arsenic and cadmium contamination through co-immobilization mechanisms [19].

Soil leaching dynamics follow predictable patterns based on chloride application and environmental conditions [34]. Over 70% of applied chloride leaches to deep drainage below 80 centimeters depth during winter months in both Guelph loam and Maryhill loam soils [34]. Chloride distribution profiles show initial retention in upper 20 centimeters followed by downward migration to 30 centimeter depths within 7 weeks of application [34]. Mathematical modeling using HYDRUS-1D achieves normalized root mean square error values of 17% for chloride mass predictions [34].

Barrier longevity and performance stability require consideration of wet-dry cycle effects and recontamination potential [15]. Solidification and stabilization processes operate through chemical bonding, physical encapsulation, and insoluble silicate formation [15]. Calcium silicate hydrate and ettringite formation contribute to barrier durability and contaminant retention capacity over extended operational periods [15].

PRB MaterialLead Removal Efficiency (%)Operating pH RangeBarrier Thickness (cm)Treatment Duration (days)Secondary Effects
Carbonized food waste872.5-3.01.08Enhanced Cu removal
Wine-processing waste sludgeVariableVariableVariableContinuousMultiple metal removal
Zero-valent ironHigh6.5-8.0VariableContinuousIron precipitation
Modified zeolite (CTMAB-Z)66.272.5Variable8Cr(VI) reduction
Iron-manganese composite57VariableVariable90As and Cd co-immobilization

Physical Description

Lead chloride appears as a white solid.
DryPowde

Color/Form

White crystalline powder
White orthorhombic needles

Hydrogen Bond Acceptor Count

2

Exact Mass

277.91436 g/mol

Monoisotopic Mass

277.91436 g/mol

Boiling Point

1742 °F at 760 mm Hg (USCG, 1999)
950 °C

Heavy Atom Count

3

Vapor Density

9.59 Calculated (USCG, 1999) (Relative to Air)

Density

5.85 at 68 °F (USCG, 1999)
5.85 g/cu cm

Melting Point

933.8 °F (USCG, 1999)
501 °C

UNII

4IL61GN3YI

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (98.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (10.53%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (91.23%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (91.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7758-95-4

Wikipedia

Cotunnite

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

By the addition of hydrochloric acid or sodium chloride to a solution of a lead salt, with subsequent crystallization.
Reaction of lead monoxide or basic lead carbonate with hydrochloric acid or by treating a solution of lead acetate with hydrochloric acid and allowing the precipitate to settle.

General Manufacturing Information

Primary metal manufacturing
Lead chloride (PbCl2): ACTIVE
Occurs in nature as the mineral cotunnite.

Storage Conditions

A regulated, marked area should be established where this chemical is handled, used, or stored ... Store in tightly closed containers in a cool, well-ventilated area away from oxidizers, chemically active metals, calcium, and heat.

Interactions

Eight-month old dogs maintained on a high fat low calcium diet were administered a mixture of lead chloride, lead bromide and lead sulfate for prolonged periods at 4 different dose levels. Dogs on high levels of leads showed marked weight loss and GI symptoms followed by death. Two dogs on low lead levels developed neurological signs. Radiological investigations showed radiopaque particles in 27% of abdominal radiographs and "lead lines' in the distal radius of 3 dogs. Highest tissue lead levels were found in bones followed by liver and kidney, brain and spinal cord.

Dates

Modify: 2023-08-15

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